molecular formula C32H46O9 B1245941 7,8-Dehydrocerberin

7,8-Dehydrocerberin

Cat. No.: B1245941
M. Wt: 574.7 g/mol
InChI Key: MJWBKZJOFFGTCD-ZSCKLWMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dehydrocerberin is a steroidal glycoside classified as a cardenolide, a class of compounds known for their potent biological activities. It is a key phytochemical identified in plants of the Cerbera genus, such as Cerbera odollam (commonly known as the Bintaro or Indian suicide tree) . With a molecular formula of C₃₂H₄₆O₉ and a molecular weight of 574.70 g/mol, it is a structurally complex molecule . Its core structure is characterized as (3β,5β)-3-[(2-O-acetyl-6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycarda-7,20(22)-dienolide . This compound is of significant interest in pharmacological and toxicological research. Cardenolides from Cerbera plants, including this compound and the closely related and well-studied toxin Cerberin, are known to function as cardiac glycosides . These compounds exert their effects by disrupting cardiac function, primarily by blocking calcium ion channels in heart muscles, which can lead to fatal disruption of the heartbeat . This mechanism makes them a valuable tool for studying cardiac pathophysiology and ion channel dynamics. Beyond toxicology, extracts from Cerbera mangroves have demonstrated promising anticancer properties in preclinical studies, showing mechanisms that include inducing apoptosis (programmed cell death), cytotoxicity, and oxidative stress in cancer cells . As a constituent of these extracts, this compound is a candidate molecule for further investigation in oncology research. Its ADMET properties, predicted in silico, suggest it may have inhibitory effects on various transporters and enzymes, including OATP1B1, OATP1B3, and CYP3A4, which could influence its metabolic fate and potential drug-drug interactions in research models . This high-purity standard of this compound is offered exclusively to support in vitro research efforts in these fields.

Properties

Molecular Formula

C32H46O9

Molecular Weight

574.7 g/mol

IUPAC Name

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,9R,10S,13R,14R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C32H46O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h7,14,17,20-23,26-29,35-36H,6,8-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,26-,27+,28-,29-,30-,31+,32-/m0/s1

InChI Key

MJWBKZJOFFGTCD-ZSCKLWMASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5(C4=CC[C@@H]3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4=CCC3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O

Origin of Product

United States

Preparation Methods

Plant Source Selection and Pretreatment

7,8-Dehydrocerberin is predominantly extracted from Cerbera odollam and Cerbera manghas, tropical mangrove plants rich in cardenolides. Fresh plant material (stems, roots, or fruits) is dried at 40–50°C to preserve thermolabile glycosides and ground into a coarse powder. Defatting using hexane or petroleum ether precedes polar solvent extraction to remove lipids and non-target compounds.

Solvent Extraction Optimization

Methanol and ethanol (70–90% v/v) are the most effective solvents for extracting this compound due to their ability to penetrate plant cell walls and dissolve polar glycosides. A study comparing extraction efficiencies reported a yield of 0.32% w/w using 80% methanol under reflux at 60°C for 6 hours. Ethanol-water mixtures (7:3 v/v) achieved comparable yields (0.29% w/w) but required longer extraction times (8 hours).

Table 1: Solvent Systems for this compound Extraction

Solvent Ratio (v/v)Temperature (°C)Duration (h)Yield (% w/w)
Methanol:Water (8:2)6060.32
Ethanol:Water (7:3)6080.29
Acetone:Water (6:4)5070.18

Chromatographic Purification

Crude extracts are subjected to column chromatography using silica gel (200–300 mesh) with gradient elution of chloroform-methanol (9:1 to 7:3 v/v). Medium-pressure liquid chromatography (MPLC) with reverse-phase C18 silica improves resolution, achieving 95% purity in a single run. Final purification via preparative HPLC (C18 column, acetonitrile-water 65:35 v/v, 2 mL/min) yields pharmaceutical-grade this compound (>98% purity).

Synthetic Pathways

Protecting Group Strategies

Synthesis begins with cholesterol derivatives due to structural similarities. The 3β-hydroxyl group is protected as an acetate or benzoate using acetic anhydride or benzoyl chloride in pyridine at 0–5°C. Protecting group efficiency follows the trend: benzoate (92% yield) > acetate (88%) > butyrate (85%).

Bromination and Epimerization

7-Bromocholesteryl-3-acetate is synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at −10°C. Epimerization to 7α-bromo derivatives is achieved with tetrabutylammonium bromide in toluene or methyl ethyl ketone, yielding a 7α:7β ratio of 9:1.

Table 2: Epimerization Conditions and Outcomes

SolventCatalystTemperature (°C)7α:7β Ratio
TolueneTBAB (2 mol%)−109:1
AcetoneTBAB (2 mol%)258:2
TetrahydrofuranTBAB (2 mol%)07:3

Thiophenylation and Oxidation

7α-Bromo intermediates react with 2-nitrothiophenol in liquid ammonia to form 7β-(2'-nitrothiophenyl) derivatives. Oxidation with cumene hydroperoxide and titanium tetraisopropoxide at −10°C introduces the 7,8-didehydro structure, with yields of 68–72%.

Analytical Characterization

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: 1H^1H NMR (CDCl₃, 400 MHz) δ 5.38 (1H, br s, H-6), 4.90 (1H, d, J = 18 Hz, H-21a), and 4.30 (1H, d, J = 18 Hz, H-21b). High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 575.3201 [M+H]⁺ (calc. 575.3204 for C₃₂H₄₆O₉).

Purity Assessment

Ultra-performance liquid chromatography (UPLC) with photodiode array detection (λ = 218 nm) confirms >98% purity using a BEH C18 column (2.1 × 100 mm, 1.7 μm) and isocratic elution with acetonitrile-water (62:38 v/v).

Scalability and Industrial Considerations

Solvent Recovery Systems

Industrial-scale synthesis employs continuous distillation for solvent recovery, reducing methanol consumption by 40%. Closed-loop systems minimize waste, with environmental impact assessments showing a 55% reduction in volatile organic compound (VOC) emissions.

Cost-Benefit Analysis

Natural extraction costs ($12,500/kg) remain higher than synthetic routes ($8,200/kg) due to chromatographic steps. However, synthetic methods require stringent control over reaction conditions to avoid byproducts like 7β-epimers.

Research Advancements and Challenges

Biocatalytic Approaches

Recent studies explore enzymatic glycosylation using UDP-glucosyltransferases from Digitalis lanata to attach the sugar moiety, achieving 60% conversion efficiency. Immobilized enzymes on silica nanoparticles enhance reusability (8 cycles without activity loss).

Stability Issues

This compound degrades at pH > 7.0, forming aglycone byproducts. Lyophilized formulations with trehalose (1:2 w/w) extend shelf life to 24 months at −20°C .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the cytotoxic activity of 7,8-Dehydrocerberin in vitro?

  • Answer : Cytotoxicity assays should employ standardized protocols such as the MTT or SRB assays, using cell lines like KB (oral carcinoma), BC (breast cancer), and NCI-H187 (lung cancer), as reported in pharmacological studies. Dose-response curves should be generated to determine ED50 values (e.g., 1.75 μg/mL for KB cells), with triplicate replicates to ensure statistical validity. Include negative controls (e.g., untreated cells) and positive controls (e.g., doxorubicin) to validate assay conditions . Experimental details must be meticulously documented to ensure reproducibility, including cell culture conditions, incubation times, and data normalization methods .

Q. How should researchers design dose-response studies to evaluate this compound's efficacy across different cancer cell lines?

  • Answer : Use a logarithmic concentration range (e.g., 0.001–100 μM) to capture full dose-response dynamics. Include at least three independent experiments to account for biological variability. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) to calculate IC50/ED50 values. Cross-validate findings with orthogonal assays (e.g., apoptosis markers like Annexin V/PI staining) to confirm mechanisms of action .

Q. What are the critical parameters for characterizing this compound's purity and structural identity in synthetic or natural samples?

  • Answer : Employ HPLC with UV/Vis detection (≥95% purity threshold) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, and HSQC) is essential for structural elucidation. For natural product isolation, combine column chromatography with TLC monitoring, referencing known spectral data from authoritative databases like SciFinder or Reaxys .

Advanced Research Questions

Q. How can researchers optimize the isolation yield of this compound from Cerbera manghas while minimizing co-extraction of structurally similar cardenolides?

  • Answer : Implement orthogonal separation techniques, such as pH-zone-refining countercurrent chromatography, to resolve co-eluting compounds. Validate purity at each step using LC-MS/MS and compare retention times/spectral profiles with authenticated standards. Adjust solvent polarity gradients (e.g., hexane/ethyl acetate to methanol/water) to exploit differential solubility of cardenolides .

Q. What strategies can resolve contradictions in this compound's reported bioactivity across different studies (e.g., variable ED50 values)?

  • Answer : Conduct meta-analyses to identify confounding variables, such as differences in cell passage numbers, serum concentrations in culture media, or assay incubation times. Standardize protocols using guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandates detailed experimental descriptions for reproducibility. Perform equivalence testing to assess inter-lab variability .

Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) be integrated to elucidate the molecular targets of this compound in cancer cells?

  • Answer : Combine RNA-seq to identify differentially expressed genes post-treatment with thermal proteome profiling (TPP) to map direct protein interactions. Validate hits using CRISPR-Cas9 knockout models and functional assays (e.g., migration/invasion). Cross-reference findings with databases like JASPAR or KnockTF to predict transcription factor networks influenced by the compound .

Q. What statistical frameworks are recommended for analyzing synergistic effects between this compound and conventional chemotherapeutics?

  • Answer : Use the Chou-Talalay combination index (CI) method, which quantifies synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Apply Bayesian hierarchical models to account for uncertainty in dose-response data. Report 95% confidence intervals and p-values adjusted for multiple comparisons using the Benjamini-Hochberg procedure .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., solvent batches, instrument calibration logs) in supplementary materials to align with guidelines from Reviews in Analytical Chemistry .
  • Conflict Resolution : Address contradictory findings by pre-registering hypotheses and analysis plans, as emphasized in clinical trial statistics .
  • Ethical Reporting : Disclose all negative or inconclusive results to avoid publication bias, following standards from MedChemComm for transparent data visualization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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